molecular formula C26H24N2O2 B2874072 1-Benzhydryl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea CAS No. 1351631-70-3

1-Benzhydryl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea

Cat. No.: B2874072
CAS No.: 1351631-70-3
M. Wt: 396.49
InChI Key: AKSBBZPUSYEJPC-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea is a synthetic organic compound with the molecular formula C₂₆H₂₄N₂O₂ and a molecular weight of 396.5 g/mol . Its structure integrates several pharmacologically significant motifs, including a benzhydryl group, a urea linker, and a naphthalene ring system. The naphthalene moiety, a polycyclic aromatic hydrocarbon, provides a rigid, planar structure that can facilitate interactions with biological targets through π-π stacking . The presence of both hydrogen bond donor and acceptor groups within the urea linkage, combined with the hydroxyl group, suggests potential for this molecule to engage in specific molecular recognition processes. Researchers can explore this compound as a key intermediate or building block in medicinal chemistry and drug discovery, particularly for the synthesis of more complex molecules. Urea derivatives are known to exhibit a wide range of biological activities, and the structural features of this compound make it a candidate for developing enzyme inhibitors or modulators of protein-protein interactions . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-benzhydryl-3-(2-hydroxy-2-naphthalen-1-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c29-24(23-17-9-15-19-10-7-8-16-22(19)23)18-27-26(30)28-25(20-11-3-1-4-12-20)21-13-5-2-6-14-21/h1-17,24-25,29H,18H2,(H2,27,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSBBZPUSYEJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC(C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzhydryl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzhydryl chloride with 2-hydroxy-2-(naphthalen-1-yl)ethylamine in the presence of a base to form the intermediate, which is then reacted with isocyanate to yield the final product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzhydryl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzhydryl or naphthalene moieties, often using reagents like sodium hydride or alkyl halides.

    Hydrolysis: Acidic or basic hydrolysis can break down the urea linkage, yielding amines and carboxylic acids.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-Benzhydryl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and performance.

Mechanism of Action

The mechanism by which 1-Benzhydryl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved may include signal transduction cascades, where the compound modulates the activity of key proteins, leading to downstream effects on cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of 1-Benzhydryl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea with analogous compounds:

Compound Name Core Functional Group Aromatic Substituents Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors
This compound Urea (–NH–CO–NH–) Benzhydryl, Naphthalen-1-yl ~418.5 (estimated) 3 Donors, 2 Acceptors
1-Benzoyl-3-(naphthalen-1-yl)thiourea Thiourea (–NH–CS–NH–) Benzoyl, Naphthalen-1-yl 324.40 2 Donors, 1 Acceptor

Key Observations :

  • Urea vs. Thiourea : The carbonyl oxygen in urea enhances polarity and hydrogen-bonding capacity compared to thiourea’s sulfur, which may reduce solubility in polar solvents but improve thermal stability .
Electronic Properties

Natural population analysis (NPA) can quantify charge distribution differences between urea and thiourea derivatives. For example:

  • The naphthalen-1-yl group in both compounds contributes to delocalized π-electron density, but the hydroxyethyl group in the target compound adds an additional hydrogen-bond donor site, enhancing supramolecular interactions.
Crystallographic Behavior

Crystallographic tools like SHELXL and WinGX are critical for analyzing such compounds. For instance:

  • The benzhydryl group’s steric bulk may lead to less dense crystal packing compared to the benzoyl-substituted thiourea, as observed in similar structures .
  • Anisotropic displacement parameters (modeled via ORTEP ) would highlight differences in thermal motion between the flexible hydroxyethyl chain and rigid naphthalene rings.

Research Findings and Methodological Insights

Pharmacological Implications

Though pharmacological data are absent, urea derivatives are commonly explored as kinase inhibitors or antimicrobial agents. The benzhydryl moiety may enhance lipid membrane penetration, while the naphthalene ring could intercalate into biological targets.

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